molecular formula C12H7N3O B15158460 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-

Cat. No.: B15158460
M. Wt: 209.20 g/mol
InChI Key: OGOLCJKJJZJOIV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a carbonitrile group at the 3-position and a furan ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carbonitrile and furan groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a nitrile group can be catalyzed by a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-chloro-
  • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-methyl-
  • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-phenyl-

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)- is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

5-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15)

InChI Key

OGOLCJKJJZJOIV-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CC3=C(NC=C3C#N)N=C2

Origin of Product

United States

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